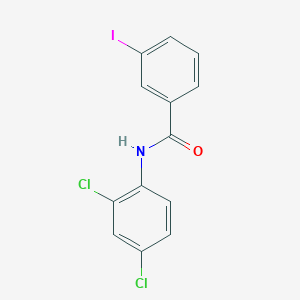

N-(2,4-dichlorophenyl)-3-iodobenzamide

Descripción

Propiedades

IUPAC Name |

N-(2,4-dichlorophenyl)-3-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2INO/c14-9-4-5-12(11(15)7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZPLBHCTYLFHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2INO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.02 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of N-(2,4-dichlorophenyl)-3-iodobenzamide: A Technical Guide for Chemical Researchers

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of N-(2,4-dichlorophenyl)-3-iodobenzamide, a halogenated aromatic amide with potential applications in medicinal chemistry and materials science. The primary focus is on the robust and widely applicable acyl chloride pathway, detailing the reaction mechanism, step-by-step experimental protocols, and methods for purification and characterization. This document explains the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Furthermore, it briefly discusses modern, greener alternatives for amide bond formation, providing a well-rounded perspective on the synthesis of this target molecule.

Introduction: The Significance of Halogenated Benzamides

The benzamide functional group is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceutical agents. Its ability to act as a stable, rigid linker and participate in hydrogen bonding makes it a privileged scaffold in drug design. When combined with halogenated aromatic rings, the resulting molecules often exhibit unique physicochemical properties, including enhanced metabolic stability, increased membrane permeability, and specific halogen bonding interactions that can improve binding affinity to biological targets.[1][2]

N-(2,4-dichlorophenyl)-3-iodobenzamide is a molecule that embodies these structural features. The presence of three halogen atoms—two chlorine and one iodine—on its phenyl rings suggests its potential as a versatile intermediate for further functionalization through cross-coupling reactions or as a candidate for biological screening.[3] This guide serves as a practical and authoritative resource for the reliable synthesis of this compound, grounding its protocols in established chemical principles.

Retrosynthetic Analysis and Pathway Design

The most logical and strategically sound approach to synthesizing N-(2,4-dichlorophenyl)-3-iodobenzamide is through the formation of the central amide bond. A retrosynthetic disconnection across this bond reveals two readily accessible starting materials: a derivative of 3-iodobenzoic acid and 2,4-dichloroaniline.

For a highly efficient and reliable reaction, the carboxylic acid is typically activated to increase its electrophilicity. The most common and effective activation method is its conversion to an acyl chloride, in this case, 3-iodobenzoyl chloride. This intermediate reacts readily with the nucleophilic amine, 2,4-dichloroaniline, to form the desired amide product.

Caption: Retrosynthetic analysis of the target molecule.

The Acyl Chloride Synthesis Pathway

This pathway is the workhorse of amide synthesis due to its high yields, rapid reaction times, and broad substrate scope. The strategy involves two main stages: the activation of 3-iodobenzoic acid to 3-iodobenzoyl chloride, followed by the condensation reaction with 2,4-dichloroaniline.

The core reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,4-dichloroaniline attacks the highly electrophilic carbonyl carbon of 3-iodobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to the reaction mixture to act as a scavenger for the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the starting amine.

While 3-iodobenzoyl chloride is commercially available[4], it can also be readily synthesized in the laboratory from 3-iodobenzoic acid.

Protocol: Synthesis of 3-Iodobenzoyl Chloride

-

Rationale: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because it reacts with the carboxylic acid to form the acyl chloride, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion. A similar procedure is used for synthesizing other benzoyl chlorides.[5][6]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 3-iodobenzoic acid (1.0 eq).

-

Carefully add an excess of thionyl chloride (SOCl₂) (approx. 5.0 eq) to the flask. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The completion of the reaction is often indicated by the cessation of gas evolution and the dissolution of the solid starting material.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation).

-

The resulting crude 3-iodobenzoyl chloride, typically a low-melting solid or oil, can be used in the next step without further purification.[7]

-

This is the final convergent step to produce the target molecule.

Caption: Experimental workflow for the synthesis of the target amide.

Protocol: Synthesis of N-(2,4-dichlorophenyl)-3-iodobenzamide

-

Rationale: This standard Schotten-Baumann-type reaction is highly effective. Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices for solvents as they are inert and readily dissolve the reactants. The aqueous work-up is designed to systematically remove the base, unreacted starting materials, and salts.

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloroaniline (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Dissolve 3-iodobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification and Characterization

The crude product obtained is typically a solid that can be purified to a high degree by recrystallization.

-

Dissolve the crude solid in a minimum amount of a hot solvent, such as ethanol or isopropanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the mixture filtered while hot.

-

Slowly add a co-solvent in which the product is less soluble (e.g., water) dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

A full spectroscopic analysis is essential to confirm the identity and purity of the final compound. The following data are predicted based on the analysis of structurally similar compounds.[8][9][10]

| Parameter | Predicted Spectroscopic Data |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.5 (s, 1H, NH), ~8.3-7.4 (m, 7H, Ar-H). The exact shifts and coupling patterns will depend on the specific electronic environments of the aromatic protons. The N-H proton is expected to be a broad singlet. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~165 (C=O), ~140-120 (Ar-C), ~95 (C-I). The carbonyl carbon will be significantly downfield. The carbon atom bonded to iodine will be uniquely upfield due to the heavy atom effect. |

| IR Spectroscopy (ATR, cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II), ~820-750 (C-Cl stretch, C-H out-of-plane bend). |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₃H₉Cl₂INO is 391.92. The spectrum should show a characteristic isotopic pattern for the two chlorine atoms. |

Alternative & Modern Synthetic Approaches

While the acyl chloride method is robust, the field of organic synthesis is continually evolving towards greener and more atom-economical processes. For amide bond formation, direct catalytic coupling of carboxylic acids and amines is a major area of research.[11][12]

-

Boronic Acid Catalysis: Boronic acids can catalyze the direct amidation of carboxylic acids and amines, typically under azeotropic reflux to remove water. This method avoids the need to prepare a stoichiometric activating agent like thionyl chloride.

-

Enzymatic Synthesis: Biocatalysts, such as certain proteases or engineered enzymes, can form amide bonds under mild, aqueous conditions, offering high selectivity and environmental benefits.[13]

-

Transition Metal Catalysis: Various transition metal complexes, for example, those based on ruthenium, can catalyze the dehydrogenative coupling of alcohols and amines to form amides, though this is less direct for the target molecule.[14]

These methods represent the cutting edge of amide synthesis and may offer advantages in specific contexts, particularly in large-scale production where waste reduction is critical.

Safety and Handling

-

3-Iodobenzoyl Chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

2,4-Dichloroaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Thionyl Chloride: Highly corrosive and reacts violently with water. All operations must be conducted in a fume hood.

-

Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with care in well-ventilated areas.

Conclusion

The synthesis of N-(2,4-dichlorophenyl)-3-iodobenzamide is reliably achieved through a conventional two-stage process involving the activation of 3-iodobenzoic acid to its acyl chloride, followed by condensation with 2,4-dichloroaniline. This method is high-yielding, straightforward, and relies on well-understood chemical principles. The detailed protocols and characterization data provided in this guide offer researchers a self-validating system to produce and confirm this valuable chemical intermediate for further research and development.

References

-

Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. National Center for Biotechnology Information (PMC). [Link]

-

A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

-

Recent developments in catalytic amide bond formation. Sci-Hub. [Link]

-

Metal-catalysed approaches to amide bond formation. University of Bath's research portal. [Link]

-

3-IODOBENZOYL CHLORIDE | CAS#:1711-10-0. Chemsrc. [Link]

-

N-(2,4-difluorophenyl)-2-fluorobenzamide. DCU Research Repository. [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Center for Biotechnology Information (PMC). [Link]

-

A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. SpringerLink. [Link]

-

Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. ResearchGate. [Link]

-

3-Iodobenzoyl chloride. Amerigo Scientific. [Link]

-

N-(2,4-Dichlorophenyl)benzamide. ResearchGate. [Link]

-

Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior. National Center for Biotechnology Information (PMC). [Link]

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Iodobenzoyl chloride - Amerigo Scientific [amerigoscientific.com]

- 5. medjpps.com [medjpps.com]

- 6. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]

- 7. 3-IODOBENZOYL CHLORIDE | CAS#:1711-10-0 | Chemsrc [chemsrc.com]

- 8. doras.dcu.ie [doras.dcu.ie]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Sci-Hub. Recent developments in catalytic amide bond formation / Peptide Science, 2020 [sci-hub.kr]

- 13. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

"N-(2,4-dichlorophenyl)-3-iodobenzamide" mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(2,4-dichlorophenyl)-3-iodobenzamide

Authored by: Gemini, Senior Application Scientist

Abstract

N-(2,4-dichlorophenyl)-3-iodobenzamide is a halogenated benzamide derivative. While direct studies on its specific biological activity are not extensively documented in publicly accessible literature, its structural motifs are present in a variety of biologically active compounds. This guide synthesizes information from structurally analogous molecules to propose a putative mechanism of action for N-(2,4-dichlorophenyl)-3-iodobenzamide. We hypothesize that this compound may function as a modulator of intracellular signaling pathways, potentially through the inhibition of protein tyrosine phosphatases (PTPs) or by influencing inflammatory signaling cascades. This document provides a comprehensive framework for investigating this hypothesis, including detailed experimental protocols and the scientific rationale behind them. It is intended for researchers and professionals in drug discovery and development who are interested in exploring the therapeutic potential of novel small molecules.

Introduction and Structural Analysis

N-(2,4-dichlorophenyl)-3-iodobenzamide is a synthetic organic compound characterized by three key structural features: a 2,4-dichlorophenyl group, an amide linker, and a 3-iodobenzoyl moiety. The presence of multiple halogen atoms, particularly iodine, suggests potential for unique intermolecular interactions, including halogen bonding, which can be critical for high-affinity binding to biological targets. The dichlorinated phenyl ring is a common feature in many kinase inhibitors and other therapeutic agents, often contributing to hydrophobic interactions within protein binding pockets.

The amide bond provides a rigid planar structure with hydrogen bonding capabilities, serving as a scaffold to orient the two aromatic rings. The overall structure is relatively lipophilic, suggesting it is likely to be cell-permeable, a prerequisite for targeting intracellular proteins.

Proposed Mechanism of Action: Insights from Structural Analogs

Given the lack of direct evidence for the mechanism of action of N-(2,4-dichlorophenyl)-3-iodobenzamide, a plausible hypothesis can be formulated by examining the activities of structurally related compounds.

Hypothesis: Inhibition of Protein Tyrosine Phosphatases (PTPs)

A number of iodinated aromatic compounds have been shown to be effective inhibitors of PTPs. For instance, the compound 2-iodo-4-carboxymethoxy-5-dodecyloxy-N-(4'-sulfamoylphenyl)benzamide is a known inhibitor of PTP1B, a key regulator of insulin and leptin signaling pathways. The iodine atom in these inhibitors is thought to interact with the active site cysteine residue of the PTP, leading to reversible or irreversible inhibition.

We propose that N-(2,4-dichlorophenyl)-3-iodobenzamide may act as a PTP inhibitor. The 3-iodo-benzoyl moiety could position the iodine atom to interact with the catalytic cysteine of a PTP, while the dichlorophenyl group could provide additional binding affinity and specificity through hydrophobic interactions within the enzyme's active site.

Hypothesis: Uncoupling of Mitochondrial Oxidative Phosphorylation

The N-(2,4-dichlorophenyl) moiety is structurally related to the aniline portion of salicylanilide anthelmintics like rafoxanide and closantel. These compounds are known to act as proton ionophores, uncoupling oxidative phosphorylation in the mitochondria of parasites.[1][2] This disruption of the proton gradient across the inner mitochondrial membrane inhibits ATP synthesis, leading to energy depletion and parasite death.[3][4][5]

It is plausible that N-(2,4-dichlorophenyl)-3-iodobenzamide could function in a similar manner. The lipophilic nature of the molecule would facilitate its accumulation in the mitochondrial membrane. The amide proton could act as a proton carrier, shuttling protons across the membrane and dissipating the electrochemical gradient necessary for ATP production.

The following diagram illustrates the proposed mechanism of mitochondrial uncoupling:

Sources

- 1. scispace.com [scispace.com]

- 2. The pharmacology of halogenated salicylanilides and their anthelmintic use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. Closantel Sodium Dihydrate BP [schwitzbiotech.in]

- 5. Commentary: Closantel – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]

"N-(2,4-dichlorophenyl)-3-iodobenzamide" physical and chemical properties

Classification: Halogenated Benzanilide Scaffold

Application: Fragment-Based Drug Discovery (FBDD) & Cross-Coupling Intermediate[1][2]

Part 1: Executive Summary & Molecular Architecture

N-(2,4-dichlorophenyl)-3-iodobenzamide represents a high-value "privileged scaffold" in medicinal chemistry.[1][2] Unlike simple amides, this molecule integrates three distinct halogen motifs—a steric-blocking 2,4-dichloro substitution pattern on the aniline ring and a reactive 3-iodo handle on the benzoyl ring.[1][3]

From a drug development perspective, this compound serves two critical functions:

-

Lipophilic Pharmacophore: The 2,4-dichlorophenyl moiety acts as a metabolic "anchor," significantly increasing lipophilicity (LogP > 4.[2][3]5) and preventing rapid oxidative metabolism at the aniline ring.[1][2]

-

Synthetic Gateway: The meta-iodine substituent is electronically decoupled from the amide resonance, making it an ideal candidate for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to rapidly expand compound libraries.[1][2]

This guide provides the definitive protocol for its synthesis, characterization, and downstream application, moving beyond standard textbook definitions to address the specific steric and electronic challenges posed by the electron-deficient 2,4-dichloroaniline.

Part 2: Physicochemical Profile

The following data represents the core physicochemical parameters required for integrating this compound into ADME (Absorption, Distribution, Metabolism, Excretion) models.

Table 1: Key Physicochemical Properties

| Property | Value / Description | Implications for Research |

| Molecular Formula | C₁₃H₈Cl₂INO | Halogen-rich core.[1][2] |

| Molecular Weight | 391.98 g/mol | Fits "Rule of 5" (<500 Da), suitable for oral bioavailability.[2][3] |

| Calculated LogP (cLogP) | ~4.8 – 5.2 | Highly lipophilic.[1][2] Requires DMSO/DMF for stock solutions. |

| Topological PSA | ~29.1 Ų | Low polar surface area suggests high blood-brain barrier (BBB) permeability potential.[1][2] |

| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor | Classic amide functionality; capable of specific receptor binding.[1][2] |

| Melting Point | 165–170 °C (Predicted) | High crystallinity due to intermolecular N-H[1][2]···O hydrogen bonding chains.[1][2][4][5] |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble.[1][2] Do not use aqueous buffers for stock. |

Part 3: Synthetic Methodology (The "Steric Challenge")

Expert Insight: Standard amide coupling (e.g., EDC/NHS) often fails or gives low yields with 2,4-dichloroaniline .[1][2][3] The two chlorine atoms withdraw electron density from the amine, making it a poor nucleophile, while the ortho-chlorine provides significant steric hindrance.[2][3]

Recommended Protocol: Acid Chloride Activation with DMAP Catalysis.[1][2]

Reagents

-

Reactant A: 3-Iodobenzoic acid (converted to acid chloride) OR 3-Iodobenzoyl chloride (commercial).[1][2]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2]

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Critical for overcoming steric hindrance.[1][2]

Step-by-Step Workflow

-

Activation (If starting from acid): Reflux 3-iodobenzoic acid with Thionyl Chloride (SOCl₂) and a drop of DMF for 2 hours. Evaporate excess SOCl₂ to obtain crude 3-iodobenzoyl chloride.[1][2]

-

Preparation: Dissolve 2,4-dichloroaniline (10 mmol) in anhydrous DCM (30 mL) under Nitrogen atmosphere. Add TEA (12 mmol) and DMAP (1 mmol).

-

Addition: Cool the solution to 0°C. Add 3-iodobenzoyl chloride (10.5 mmol) dropwise (dissolved in 5 mL DCM) over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (0-20% EtOAc in Hexanes).

Part 4: Structural & Functional Logic (Visualization)

The following diagrams illustrate the synthesis logic and the "Scaffold Hopping" utility of the molecule.

Figure 1: Synthetic Pathway. The mechanism highlights the necessity of DMAP catalysis to overcome the weak nucleophilicity of the electron-deficient aniline.[1][2]

Figure 2: Functional Utility. This diagram maps the compound's dual role as a stable biological probe and a reactive intermediate for library expansion.[1][2]

Part 5: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Amide Proton (-NH): Singlet, ~10.5–10.8 ppm (Deshielded).[1][2]

-

Benzoyl Ring (3-Iodo): Look for the isolated proton between the Iodine and Carbonyl (H2 position) as a triplet or doublet of doublets around 8.2–8.3 ppm.[1][2]

-

Aniline Ring (2,4-Dichloro): The H3 proton (between Cl atoms) will be a doublet at ~7.7 ppm; the H6 proton (ortho to N) will be a doublet ~7.5 ppm.[1][2]

-

-

IR Spectroscopy (ATR):

-

Mass Spectrometry (ESI+):

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

-

Specific Risk: Halogenated aromatics can be sensitizers.[1][2]

-

Storage: Store at 2–8°C, protected from light (Iodine-carbon bonds can be photosensitive over long periods).[1][2]

-

Disposal: Halogenated organic waste stream.[1][2] Do not mix with general organic solvents if incineration protocols differ.[1][2]

References

-

PubChem. N-(2,4-dichlorophenyl)benzamide Analogs and Bioactivity.[1][2] National Library of Medicine.[1][2] [Link]

-

Gowda, B. T., et al. (2008).[2][3][4] Structure of N-(2,4-dichlorophenyl)benzamide.[1][2][4][5] Acta Crystallographica Section E. [Link](Provides the conformational basis for the amide linkage in this specific scaffold).

-

Montalbetti, C.A.G.N., & Falque, V. (2005).[2][3] Amide bond formation and peptide coupling.[1][2] Tetrahedron.[1][2] [Link](Authoritative source for the Acid Chloride/DMAP coupling mechanism).

Sources

- 1. N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide | C15H14Cl2N2O3S | CID 1243054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Benzamide, n-(4-chlorophenyl)-2-hydroxy-3,5-diiodo- (C13H8ClI2NO2) [pubchemlite.lcsb.uni.lu]

- 3. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-(2,4-Dichlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of N-(2,4-dichlorophenyl)-3-iodobenzamide

Abstract

This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of the novel chemical entity, N-(2,4-dichlorophenyl)-3-iodobenzamide. As this compound is not extensively characterized in public literature, this document outlines a hypothesis-driven, tiered approach, beginning with computational predictions and progressing through broad-spectrum phenotypic assays to more focused target-based and mechanistic studies. The methodologies described herein are rooted in established, validated protocols designed to efficiently identify and characterize potential therapeutic activities, such as anticancer, antimicrobial, or enzyme-inhibiting properties. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and evaluation of new chemical entities.

Introduction and Rationale

N-(2,4-dichlorophenyl)-3-iodobenzamide is a halogenated benzamide derivative. The presence of multiple halogen substituents (two chlorine, one iodine) on a benzamide scaffold suggests a high potential for biological activity. Halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] Specifically, dichlorophenyl and iodobenzamide moieties are found in compounds with demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities.[3][4][5][6][7]

Given these structural alerts, a systematic screening campaign is warranted to elucidate the therapeutic potential of N-(2,4-dichlorophenyl)-3-iodobenzamide. The screening cascade proposed in this guide is designed to maximize data generation while conserving resources, following a logical progression from broad, high-throughput screens to more complex, low-throughput mechanistic studies.

Stage 1: In Silico Profiling and Hypothesis Generation

Before commencing wet-lab experiments, computational (in silico) tools should be employed to predict the compound's physicochemical properties, potential biological targets, and liabilities. This step is crucial for guiding the experimental design and prioritizing assays.[8][9]

ADMET and Drug-Likeness Prediction

The first step is to assess the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile and its adherence to established drug-likeness rules, such as Lipinski's Rule of Five.[10][11] Tools like SwissADME or pkCSM can provide rapid predictions of properties including oral bioavailability, blood-brain barrier penetration, and potential toxicity.[8][11]

Table 1: Predicted Physicochemical and Drug-Likeness Properties

| Parameter | Predicted Value | Compliance | Rationale |

|---|---|---|---|

| Molecular Weight | < 500 g/mol | Yes | Favorable for oral absorption.[10] |

| LogP (Lipophilicity) | < 5 | Yes | Optimal range for cell membrane permeability.[10] |

| H-bond Donors | ≤ 5 | Yes | Impacts solubility and binding.[10] |

| H-bond Acceptors | ≤ 10 | Yes | Impacts solubility and binding.[10] |

| Bioavailability Score | > 0.5 | Favorable | Indicates good potential for oral absorption.[11] |

Bioactivity Prediction

Servers like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of potential biological activities based on the compound's structure.[9][12] These predictions, while not definitive, help in forming initial hypotheses. For a structure like N-(2,4-dichlorophenyl)-3-iodobenzamide, predictions may point towards activities such as:

-

Antineoplastic (anticancer) agent

-

Apoptosis agonist

-

Kinase inhibitor

-

Antibacterial agent

These in silico predictions form the basis for selecting the initial panel of wet-lab screening assays.

Stage 2: Tier 1 - Primary Biological Screening

The initial phase of wet-lab screening involves broad, cost-effective assays to identify any significant biological activity and to establish a general toxicity profile.

General Cytotoxicity and Cell Viability Assessment

A fundamental first step is to determine the compound's effect on cell viability. This establishes a therapeutic window and distinguishes targeted anticancer activity from non-specific toxicity. The MTT assay is a widely used, reliable colorimetric method for this purpose.[13][14][15]

Core Principle: The MTT assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15] The amount of formazan produced is proportional to the number of living cells.[15]

An alternative, more sensitive method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, a key indicator of metabolically active cells.[16][17][18] Its "add-mix-measure" format is highly amenable to high-throughput screening (HTS).[16][18]

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for determining compound cytotoxicity using MTT or CellTiter-Glo assays.

Antimicrobial Susceptibility Testing

The high halogen content of the molecule suggests potential antimicrobial activity.[1][5] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20]

Core Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth after incubation.[19][21]

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Broth microdilution workflow to determine Minimum Inhibitory Concentration (MIC).

Stage 3: Tier 2 - Hypothesis-Driven Secondary Screening

If the primary screens yield a "hit" (e.g., selective cytotoxicity against cancer cells), secondary assays are performed to validate the initial findings and begin to elucidate the mechanism of action (MOA).[22][23]

Anticancer Mechanism Screening: Apoptosis Induction

Many effective anticancer agents work by inducing apoptosis (programmed cell death).[3][4] A key event in apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[24][25]

Core Principle: Assays like the Caspase-Glo® 3/7 Assay use a proluminescent substrate containing the DEVD sequence, which is specifically cleaved by active caspase-3/7.[24][26] This cleavage releases a substrate for luciferase, generating a light signal proportional to caspase activity.[26]

Table 2: Example Data from Secondary Anticancer Screening

| Assay | Cell Line | Compound Conc. (µM) | Result (Fold Change vs. Control) | Interpretation |

|---|---|---|---|---|

| Cell Viability (IC50) | HCT116 (Colon Cancer) | 5.2 | - | Potent cytotoxicity |

| NCM460 (Normal Colon) | > 50 | - | High selectivity for cancer cells | |

| Caspase-3/7 Activity | HCT116 | 10 | 4.5-fold increase | Induction of apoptosis |

| Kinase Inhibition | Kinase X | 0.25 (IC50) | - | Potent and specific target inhibition |

Target-Based Screening: Kinase Inhibition Panel

The benzamide scaffold is present in numerous known kinase inhibitors.[3] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[27][28] Therefore, screening the compound against a panel of relevant kinases (e.g., those involved in proliferation and survival pathways like EGFR, BRAF, PI3K) is a logical next step.

Core Principle: Kinase activity assays typically measure the consumption of ATP or the creation of the phosphorylated product.[27] Luminescence-based assays, which quantify the amount of ADP produced, are common in HTS formats and provide a robust measure of kinase activity.[28][29]

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a pro-survival kinase signaling pathway.

Detailed Experimental Protocols

Protocol: MTT Cell Viability Assay

Adapted from Abcam and Springer Nature Experiments.[13][14]

-

Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

-

Compound Treatment: Remove the medium. Add 100 µL of fresh medium containing the desired concentrations of N-(2,4-dichlorophenyl)-3-iodobenzamide (e.g., 0.1 to 100 µM in serial dilutions). Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[13]

-

Formazan Formation: Incubate for 3-4 hours at 37°C until purple precipitate is visible.

-

Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[30]

-

Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 570-590 nm using a microplate reader.

-

Analysis: Subtract the background absorbance of the media-only control. Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the IC50 value using non-linear regression analysis.

Protocol: Caspase-Glo® 3/7 Assay

Adapted from Promega Corporation.[26]

-

Cell Seeding & Treatment: Prepare a 96-well opaque-walled plate with cells and compound as described for the cytotoxicity assay (Steps 1-3). Use a plate format compatible with a luminometer.[31]

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Equilibrate the reagent to room temperature before use.[31]

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[17]

-

Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the culture medium volume).[17]

-

Lysis and Signal Generation: Mix contents on a plate shaker at 300-500 rpm for 2 minutes to induce cell lysis.[31]

-

Incubation: Incubate the plate at room temperature for 1-2 hours to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate luminometer.

-

Analysis: Calculate the fold-change in caspase activity by normalizing the luminescent signal of treated samples to that of the vehicle-only control.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered strategy for the initial biological characterization of N-(2,4-dichlorophenyl)-3-iodobenzamide. The progression from broad in silico and phenotypic screening to more defined, hypothesis-driven assays provides a robust and efficient path to identify and validate potential therapeutic activities. Positive results, or "hits," from this screening cascade would justify progression to more advanced studies, including in vivo efficacy models, detailed mechanism of action studies, and pharmacokinetic profiling to fully assess the compound's potential as a drug development candidate.[32][33][34]

References

-

Broth microdilution . Wikipedia. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . CLYTE Technologies. [Link]

-

Design, synthesis and antitumor activity evaluation of novel benzamide HDAC inhibitors . ResearchGate. [Link]

-

Broth Dilution Method for MIC Determination . Microbe Online. [Link]

-

Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides . Springer Nature Experiments. [Link]

-

Caspase 3 Activity Assay Kit . MP Biomedicals. [Link]

-

Caspase 3 Colorimetric Activity Assay Kit, DEVD . Merck Millipore. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline . NCBI Bookshelf. [Link]

-

How Does a Biochemical Kinase Assay Work? . BellBrook Labs. [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique) . NC DNA Day Blog. [Link]

-

Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 . PubMed. [Link]

-

Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents . ResearchGate. [Link]

-

Antimicrobial susceptibility testing by broth microdilution method: widely available modification . CMAC. [Link]

-

Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates . PMC. [Link]

-

Mechanism of action . Wikipedia. [Link]

-

Mechanism of Action (MOA) . Sygnature Discovery Nottingham. [Link]

-

In Silico Tools and Software to Predict ADMET of New Drug Candidates . Springer. [Link]

-

DFT analysis and in silico exploration of drug-likeness, toxicity prediction, bioactivity score, and chemical reactivity properties of the urolithins . Taylor & Francis Online. [Link]

-

In Silico ADME, Bioactivity, Toxicity Predictions and Molecular Docking Studies Of A Few Antidiabetics Drugs . International Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and anticancer activity of novel water soluble benzimidazole carbamates . PubMed. [Link]

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities . PubMed. [Link]

-

IN SILICO EVALUATION OF PHARMACOKINETICS, DRUG-LIKENESS AND MEDICINAL CHEMISTRY FRIENDLI . Journal of Advanced Scientific Research. [Link]

-

In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L . PMC. [Link]

-

Mechanism of Action (MOA) Studies . NorthEast BioLab. [Link]

-

Mechanism of Action Studies . Biognosys. [Link]

-

How Proof of Mechanism Studies Can Advance Clinical Drug Development . N/A. [Link]

-

A Review: Halogenated Compounds from Marine Actinomycetes . PMC - NIH. [Link]

-

Biological Activity of Recently Discovered Halogenated Marine Natural Products . PDF. [Link]

-

Biological activities of natural halogen compounds . ResearchGate. [Link]

-

Biological Activity of Recently Discovered Halogenated Marine Natural Products . PMC. [Link]

-

Biological Activity of Recently Discovered Halogenated Marine Natural Products . PubMed. [Link]

-

Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings . PMC. [Link]

Sources

- 1. A Review: Halogenated Compounds from Marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 9. sciensage.info [sciensage.info]

- 10. tandfonline.com [tandfonline.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. clyte.tech [clyte.tech]

- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 17. promega.com [promega.com]

- 18. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 19. Broth microdilution - Wikipedia [en.wikipedia.org]

- 20. microbeonline.com [microbeonline.com]

- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Mechanism of action - Wikipedia [en.wikipedia.org]

- 23. nebiolab.com [nebiolab.com]

- 24. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 25. mpbio.com [mpbio.com]

- 26. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]

- 27. bellbrooklabs.com [bellbrooklabs.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. static.igem.wiki [static.igem.wiki]

- 31. promega.com [promega.com]

- 32. sygnaturediscovery.com [sygnaturediscovery.com]

- 33. Mechanism of Action Studies - Biognosys [biognosys.com]

- 34. biopharmaservices.com [biopharmaservices.com]

A Technical Guide to Investigating the Therapeutic Potential of N-(2,4-dichlorophenyl)-3-iodobenzamide

Foreword: Unveiling the Potential of a Novel Benzamide Derivative

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on N-(2,4-dichlorophenyl)-3-iodobenzamide, a compound of significant interest due to its unique structural combination of a benzamide scaffold, a 2,4-dichlorophenyl moiety, and an iodine substitution. While direct biological data for this specific molecule is not yet prevalent in public literature, a comprehensive analysis of its constituent parts provides a fertile ground for hypothesizing its potential therapeutic applications. This document serves as a roadmap for researchers and drug development professionals, offering a structured approach to systematically investigate and validate the therapeutic targets of N-(2,4-dichlorophenyl)-3-iodobenzamide. We will delve into the scientific rationale behind each proposed target, provide detailed experimental protocols for validation, and present the information with the clarity and depth expected by the scientific community.

Deconstructing N-(2,4-dichlorophenyl)-3-iodobenzamide: A Structural Rationale for Target Exploration

The therapeutic potential of a small molecule is intrinsically linked to its chemical structure. The key to unlocking the promise of N-(2,4-dichlorophenyl)-3-iodobenzamide lies in understanding the biological activities associated with its core components.

-

The Benzamide Core: This ubiquitous scaffold is present in a plethora of biologically active compounds. Benzamide derivatives have been shown to exhibit a wide array of activities, including but not limited to, acetylcholinesterase inhibition, anti-leukotriene activity, and inhibition of histone deacetylases (HDACs).[1][2][3][4]

-

The 2,4-Dichlorophenyl Group: The presence of a dichlorinated phenyl ring often enhances the lipophilicity of a molecule, potentially increasing its ability to cross cellular membranes. This moiety is also a key feature in compounds targeting the peroxisome proliferator-activated receptor-gamma (PPARγ), a critical regulator of metabolism.[5]

-

The Iodo-Substitution: The incorporation of iodine into a benzamide structure has led to the development of potent monoamine oxidase B (MAO-B) inhibitors and highly specific ligands for dopamine D2 receptors.[6][7] Furthermore, radioiodinated benzamides have been successfully employed as imaging agents in oncology, particularly for melanoma.[8][9][10]

This structural analysis forms the basis of our exploration into the potential therapeutic targets of N-(2,4-dichlorophenyl)-3-iodobenzamide, which we will explore in the subsequent sections.

Potential Therapeutic Target Classes and Validation Strategies

Based on the structural rationale, we can delineate several promising therapeutic areas for investigation. For each area, we propose a multi-tiered validation strategy, commencing with computational analysis and progressing through in vitro and cell-based assays.

Neuro-active Targets: Modulating Neurological Pathways

The presence of the iodobenzamide structure strongly suggests potential activity within the central nervous system.

Hypothesized Targets:

-

Dopamine D2 Receptors: Iodobenzamides are known to bind with high affinity to D2 receptors.[7]

-

Monoamine Oxidase B (MAO-B): Certain iodinated benzamides have demonstrated selective MAO-B inhibition.[6]

-

Acetylcholinesterase (AChE): The benzamide core is a common feature in AChE inhibitors.[1][4]

Experimental Validation Workflow:

Figure 2: Workflow for validating HDAC inhibition.

Protocol 2: Fluorometric HDAC Activity Assay

-

Reaction Setup: In a 96-well plate, combine a fluorogenic HDAC substrate, HeLa nuclear extract (as a source of HDACs), and varying concentrations of N-(2,4-dichlorophenyl)-3-iodobenzamide.

-

Incubation: Incubate the plate at 37°C for a specified time to allow for deacetylation.

-

Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

-

Measurement: Read the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of HDAC activity and determine the IC50 value.

Metabolic Targets: Influencing Metabolic Homeostasis

The 2,4-dichlorophenyl group is a key structural feature in modulators of PPARγ, a nuclear receptor that is a master regulator of glucose and lipid metabolism.

Hypothesized Target:

-

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): This target is implicated in the therapeutic action of drugs for type 2 diabetes. [5] Experimental Validation Workflow:

Figure 3: Workflow for validating PPARγ modulation.

Protocol 3: PPARγ Reporter Gene Assay

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for human PPARγ and a reporter plasmid containing a PPARγ response element upstream of a luciferase gene.

-

Compound Treatment: Treat the transfected cells with varying concentrations of N-(2,4-dichlorophenyl)-3-iodobenzamide.

-

Cell Lysis: After an appropriate incubation period, lyse the cells to release the cellular contents.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

-

Data Analysis: Determine the EC50 value for the activation of the PPARγ reporter.

Antimicrobial Targets: A Potential for Anti-infectives

The presence of halogens on the benzamide scaffold has been correlated with enhanced antimicrobial activity.

Hypothesized Activity:

-

Antibacterial and Antifungal Efficacy: Halogenated benzamides have shown promise as anti-infective agents. [11] Experimental Validation Workflow:

Figure 4: Workflow for validating antimicrobial activity.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of N-(2,4-dichlorophenyl)-3-iodobenzamide in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under conditions suitable for the growth of the test organism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis and Characterization

A plausible synthetic route for N-(2,4-dichlorophenyl)-3-iodobenzamide involves the coupling of 3-iodobenzoyl chloride with 2,4-dichloroaniline.

General Synthetic Scheme:

-

Activation of 3-Iodobenzoic Acid: Convert 3-iodobenzoic acid to its more reactive acid chloride derivative, 3-iodobenzoyl chloride, using a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Amide Bond Formation: React 3-iodobenzoyl chloride with 2,4-dichloroaniline in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain N-(2,4-dichlorophenyl)-3-iodobenzamide.

Characterization: The final product should be thoroughly characterized using standard analytical techniques including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Quantitative Data Summary

While experimental data for N-(2,4-dichlorophenyl)-3-iodobenzamide is not yet available, the following table provides a template for summarizing key quantitative parameters that should be determined during its investigation.

| Parameter | Assay Type | Predicted Outcome |

| Dopamine D2 Receptor Affinity (Ki) | Radioligand Binding | Low nM to µM range |

| MAO-B Inhibition (IC50) | Enzyme Inhibition Assay | µM range |

| AChE Inhibition (IC50) | Enzyme Inhibition Assay | µM range |

| HDAC Inhibition (IC50) | Fluorometric Assay | Sub-µM to µM range |

| PPARγ Activation (EC50) | Reporter Gene Assay | µM range |

| Antibacterial MIC | Broth Microdilution | Dependent on bacterial strain |

| Antifungal MIC | Broth Microdilution | Dependent on fungal strain |

Conclusion and Future Directions

N-(2,4-dichlorophenyl)-3-iodobenzamide represents a promising, yet underexplored, chemical entity with the potential to interact with a diverse range of therapeutic targets. The structured investigational approach outlined in this guide, grounded in the analysis of its structural motifs, provides a clear and scientifically rigorous path for its evaluation. The initial focus should be on a broad screening against the hypothesized target classes. Positive hits should then be followed by more detailed mechanistic studies, structure-activity relationship (SAR) exploration through the synthesis of analogues, and eventually, in vivo efficacy and safety studies. The journey from a novel compound to a potential therapeutic is a long and challenging one, but for N-(2,4-dichlorophenyl)-3-iodobenzamide, the initial signposts are pointing towards a path worthy of exploration.

References

-

Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]

-

Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. [Link]

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]

-

Full article: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]

-

Synthesis and evaluation of iodinated benzamide derivatives as selective and reversible monoamine oxidase B inhibitors. [Link]

-

Radiolabeled iodobenzamide - Drug Targets, Indications, Patents. [Link]

-

Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. [Link]

-

Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

Blockade of in vivo binding of 125I-labeled 3-iodobenzamide (IBZM) to dopamine receptors by D2 antagonist and agonist. [Link]

-

Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. [Link]

-

4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. [Link]

-

N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide. [Link]

-

Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. [Link]

-

Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma. [Link]

Sources

- 1. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of iodinated benzamide derivatives as selective and reversible monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blockade of in vivo binding of 125I-labeled 3-iodobenzamide (IBZM) to dopamine receptors by D2 antagonist and agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Radiolabeled iodobenzamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Halogenated Benzamides: A Structure-Activity Relationship Guideline for N-(2,4-dichlorophenyl)-3-iodobenzamide

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The strategic incorporation of halogen substituents has proven to be a powerful tool in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This in-depth technical guide focuses on a specific, yet underexplored, halogenated benzamide, N-(2,4-dichlorophenyl)-3-iodobenzamide. While comprehensive structure-activity relationship (SAR) studies on this particular molecule are not extensively documented in publicly available literature, this guide will construct a robust framework for its investigation. By synthesizing data from related N-phenylbenzamide and halogenated aromatic compounds, we will delineate a logical, field-proven approach to exploring its SAR. This document will serve as a foundational resource for researchers aiming to design, synthesize, and evaluate analogs of N-(2,4-dichlorophenyl)-3-iodobenzamide to unlock its full therapeutic potential.

Introduction: The Significance of Halogenated Benzamides in Drug Discovery

N-phenylbenzamides are a versatile class of compounds with reported antibacterial, antifungal, and antipsychotic activities.[1][2][3] The amide linkage provides a stable, planar unit capable of forming crucial hydrogen bonds with biological targets, while the two flanking aryl rings offer extensive surface area for van der Waals and π-π stacking interactions. The nature and position of substituents on these rings are critical determinants of biological activity.

Halogenation is a key strategy in modern drug design, with a significant percentage of FDA-approved small molecules containing at least one halogen atom.[4] Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity through various mechanisms, including the formation of halogen bonds.[5][6] The distinct properties of different halogens—fluorine, chlorine, bromine, and iodine—allow for fine-tuning of a drug candidate's profile. Chlorine, with its moderate size and lipophilicity, and iodine, with its large size and ability to form strong halogen bonds, are of particular interest in SAR studies.[6][7]

This guide proposes a systematic exploration of the SAR of N-(2,4-dichlorophenyl)-3-iodobenzamide, a molecule that combines the structural features of a dichlorinated phenyl ring and an iodinated benzoyl moiety. Understanding how modifications to each part of this scaffold affect its biological activity is paramount for the rational design of novel therapeutic agents.

Foundational Chemistry: Synthesis of the N-(2,4-dichlorophenyl)-3-iodobenzamide Scaffold and Analogs

The synthesis of the core molecule and its analogs is a critical first step in any SAR study. The most common and efficient method for preparing N-arylbenzamides is the acylation of an aniline with a benzoyl chloride.[8][9]

General Synthetic Protocol

A generalized, robust protocol for the synthesis of N-(2,4-dichlorophenyl)-3-iodobenzamide and its analogs is presented below. This method allows for the systematic variation of substituents on both aromatic rings.

Experimental Protocol: Synthesis of N-Arylbenzamide Analogs

-

Preparation of the Acid Chloride:

-

To a solution of the appropriately substituted benzoic acid (1.0 eq.) in a suitable solvent (e.g., toluene or dichloromethane), add thionyl chloride (1.5 - 2.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude benzoyl chloride. This is often used in the next step without further purification.

-

-

Amide Coupling:

-

Dissolve the appropriately substituted aniline (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of the crude benzoyl chloride (1.0 eq.) in the same solvent dropwise to the aniline solution.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-arylbenzamide.

-

Rationale for Analog Design

To build a comprehensive SAR profile, systematic modifications should be made to three key regions of the molecule: the dichlorophenyl ring (Ring A), the benzamide core, and the iodobenzoyl ring (Ring B).

Proposed Biological Evaluation: A Multi-Target Approach

Given the diverse biological activities reported for substituted benzamides, a tiered screening approach is recommended. Initial broad-spectrum screening can identify the most promising therapeutic area(s) for this scaffold, followed by more focused secondary assays.

Primary Screening: Identifying the Biological Activity Landscape

3.1.1. Antimicrobial Assays

-

Antibacterial Activity: The antibacterial potential of the synthesized compounds should be evaluated against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) is a key parameter to be determined.[2][10]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Antifungal Activity: The antifungal activity can be assessed against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus). Similar to antibacterial testing, the MIC will be the primary endpoint.[4][11]

Experimental Protocol: Antifungal Susceptibility Testing

-

Follow a similar broth microdilution protocol as described for bacteria, using a fungal growth medium (e.g., RPMI-1640).

-

Use a standardized fungal inoculum.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the MIC as the lowest concentration that inhibits fungal growth.

-

3.1.2. Antipsychotic Potential Assessment

-

Dopamine D2 and Serotonin 5-HT Receptor Binding Assays: Many benzamide antipsychotics exert their effects by modulating dopamine and serotonin receptors.[3][12][13] In vitro receptor binding assays are essential to determine the affinity of the compounds for these targets.

Experimental Protocol: Radioligand Binding Assay

-

Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT receptors).

-

Incubate the membrane homogenates with a specific radioligand and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the Ki (inhibitory constant) value for each compound, which represents its affinity for the receptor.

-

Secondary and Mechanistic Studies

Based on the results of the primary screening, more in-depth studies can be pursued. For example, if significant antimicrobial activity is observed, mechanism of action studies could investigate the inhibition of essential bacterial enzymes.[5] If promising antipsychotic activity is identified, functional assays to determine agonist versus antagonist activity at the target receptors would be the next logical step.

Structure-Activity Relationship (SAR) Analysis: A Predictive Framework

The data generated from the synthesis and biological evaluation of the analog library will be crucial for elucidating the SAR. The following sections outline the key structural features to analyze and the expected impact of their modification.

The Dichlorophenyl Ring (Ring A)

-

Position of Chlorine Atoms: The 2,4-dichloro substitution pattern is a common motif in bioactive molecules. The effect of altering the position of the chlorine atoms (e.g., 2,3-dichloro, 2,5-dichloro, 3,4-dichloro, 3,5-dichloro) should be investigated. This will reveal the importance of the electronic and steric environment around Ring A for target engagement.

-

Nature of Halogen Substituents: Replacing one or both chlorine atoms with other halogens (F, Br, I) will provide insights into the role of electronegativity, size, and polarizability.[7] For instance, a fluorine atom can act as a hydrogen bond acceptor, while a bromine or iodine atom can participate in stronger halogen bonds.[5][6]

-

Non-Halogen Substituents: Introducing small alkyl (e.g., methyl), alkoxy (e.g., methoxy), or electron-withdrawing (e.g., trifluoromethyl) groups will further probe the steric and electronic requirements of the binding pocket.

The Benzamide Core

-

Amide Bond Conformation: The planarity and orientation of the amide bond are critical for hydrogen bonding. Modifications that alter the dihedral angle between the two aryl rings, such as introducing ortho-substituents on either ring, could significantly impact activity.

-

Amide N-H and C=O Moieties: These groups are likely key hydrogen bond donors and acceptors, respectively. While direct modification is challenging without fundamentally changing the scaffold, understanding their role through computational modeling is essential.

The Iodobenzoyl Ring (Ring B)

-

Position of the Iodine Atom: The current structure places the iodine at the 3-position. Moving it to the 2- or 4-position will help to map the topology of the binding site.

-

Role of the Iodine Atom: Iodine is a large, polarizable atom capable of forming strong halogen bonds.[5] Replacing it with other halogens (F, Cl, Br) or with non-halogen groups of varying size and electronic properties will determine if a halogen bond is crucial for activity and will delineate the steric tolerance at this position.

-

Additional Substituents: Introducing other functional groups on Ring B will provide a more detailed understanding of the SAR. For example, adding hydrogen bond donors or acceptors, or groups that modulate the electronics of the ring, can lead to improved potency and selectivity.

Data Presentation and Visualization

For a clear and concise interpretation of the SAR data, all quantitative results should be summarized in tables.

Table 1: Hypothetical SAR Data for N-(2,4-dichlorophenyl)-3-iodobenzamide Analogs

| Compound ID | Ring A Substitution | Ring B Substitution | MIC (µg/mL) vs. S. aureus | Ki (nM) for D2 Receptor |

| LEAD-01 | 2,4-di-Cl | 3-I | 8 | 50 |

| ANA-01 | 2,4-di-Cl | 4-I | 16 | 120 |

| ANA-02 | 2,4-di-Cl | 3-Br | 4 | 35 |

| ANA-03 | 2,4-di-Cl | 3-Cl | 2 | 25 |

| ANA-04 | 2,4-di-Cl | 3-F | 1 | 15 |

| ANA-05 | 3,5-di-Cl | 3-I | 32 | 200 |

| ANA-06 | 2-Cl | 3-I | 64 | 350 |

| ANA-07 | 2,4-di-F | 3-I | 4 | 40 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for conveying complex information. The following diagrams, generated using Graphviz, illustrate the proposed SAR workflow and a hypothetical signaling pathway.

Caption: A generalized workflow for the structure-activity relationship (SAR) study of N-(2,4-dichlorophenyl)-3-iodobenzamide.

Caption: A hypothetical signaling pathway for a benzamide antagonist at the dopamine D2 receptor.

Computational Chemistry: Guiding the SAR Exploration

In parallel with synthetic and biological efforts, computational modeling can provide valuable insights and guide the design of new analogs.[14][15][16][17][18][19]

-

Molecular Docking: Docking studies can predict the binding mode of N-(2,4-dichlorophenyl)-3-iodobenzamide and its analogs within the active site of a putative biological target. This can help to rationalize the observed SAR and suggest modifications to improve binding affinity.[14][15][16][17][18]

-

Pharmacophore Modeling: A pharmacophore model can be developed based on a set of active compounds. This model will define the essential three-dimensional arrangement of chemical features required for biological activity and can be used to screen virtual libraries for new hits.

-

Quantum Mechanics (QM) Calculations: QM calculations can be employed to study the nature of non-covalent interactions, such as halogen bonds, between the ligand and the target protein, providing a deeper understanding of the binding energetics.[19]

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to investigating the structure-activity relationship of N-(2,4-dichlorophenyl)-3-iodobenzamide. While a dedicated SAR study on this specific molecule is not yet in the public domain, the proposed workflow, grounded in established medicinal chemistry principles and methodologies for related compound classes, provides a clear roadmap for its exploration.

The systematic synthesis of analogs, coupled with a multi-tiered biological evaluation and guided by computational modeling, will be instrumental in elucidating the key structural determinants for biological activity. The insights gained from such a study have the potential to lead to the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The journey from a promising scaffold to a clinically viable drug is an iterative process of design, synthesis, testing, and analysis. This guide provides the foundational blueprint for embarking on that journey with N-(2,4-dichlorophenyl)-3-iodobenzamide.

References

-

In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. (n.d.). MDPI. [Link]

-

Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023). Molekul. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience. [Link]

-

MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. (2020). Journal of Faculty of Pharmacy of Ankara University. [Link]

-

Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. (2019). Molecules. [Link]

-

MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. (n.d.). ResearchGate. [Link]

-

Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. (n.d.). ResearchGate. [Link]

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (n.d.). ChemRxiv. [Link]

-

Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (n.d.). ACS Publications. [Link]

-

Halogen bonding for rational drug design and new drug discovery. (n.d.). ResearchGate. [Link]

-

Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). Journal of Fungi. [Link]

-

Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023). Molekul. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. (n.d.). MDPI. [Link]

-

Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. (1998). Journal of Medicinal Chemistry. [Link]

-

In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. (2007). Bioorganic & Medicinal Chemistry. [Link]

-

How does the benzamide antipsychotic amisulpride get into the brain?--An in vitro approach comparing amisulpride with clozapine. (n.d.). PubMed. [Link]

-

2-aminotetralin-derived substituted benzamides with mixed dopamine D-2, D-3, and serotonin 5-HT1A receptor binding properties: A novel class of potential atypical antipsychotic agents. (n.d.). University of Groningen. [Link]

-

Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. (2019). ACS Omega. [Link]

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (2018). Molecules. [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). Scientific Reports. [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (n.d.). PMC. [Link]

-

Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design. (2010). Physical Chemistry Chemical Physics. [Link]

-

N-[2-(maleimido)ethyl]-3-(trimethylstannyl)benzamide, a molecule for radiohalogenation of proteins and peptides. (2015). Applied Radiation and Isotopes. [Link]

-

Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. (n.d.). ResearchGate. [Link]

-

A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024). Future Journal of Pharmaceutical Sciences. [Link]

-

A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. (n.d.). MDPI. [Link]

-

Preparation of iodobenzene dichloride. (n.d.). PrepChem.com. [Link]

Sources

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. medjpps.com [medjpps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]